molecular formula C36H62O9 B1671527 ジンセノサイドRh1 CAS No. 63223-86-9

ジンセノサイドRh1

カタログ番号: B1671527
CAS番号: 63223-86-9
分子量: 638.9 g/mol
InChIキー: RAQNTCRNSXYLAH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Cardiovascular Applications

Mechanisms in Endothelial Health
Ginsenoside Rh1 has been shown to play a protective role against oxidative stress and apoptosis in vascular endothelial cells. A study demonstrated that Rh1 treatment improved cell viability and proliferation in oxidized low-density lipoprotein (ox-LDL)-treated human vascular endothelial cells. The compound activates the nuclear erythroid 2-related factor 2/heme oxygenase-1 signaling pathway, which is crucial for mitigating oxidative stress and promoting cell survival .

Table 1: Effects of Ginsenoside Rh1 on Vascular Endothelial Cells

ParameterControl (ox-LDL)Rh1 Treatment
Cell Viability (%)DecreasedIncreased
Apoptosis Rate (%)IncreasedDecreased
Nrf2 Protein LevelsLowHigh
BAX/BCL-2 RatioHighLow

Neuroprotective Effects

Cognitive Function Improvement
Ginsenoside Rh1 exhibits significant neuroprotective properties, particularly in models of cognitive dysfunction. In a study involving scopolamine-induced cognitive deficits in mice, Rh1 administration improved performance in memory tasks such as the Morris water maze and object recognition tests. The compound was found to enhance cholinergic function and reduce oxidative stress markers in the hippocampus .

Table 2: Neuroprotective Effects of Ginsenoside Rh1

TestControl (Scopolamine)Rh1 Treatment
Object Recognition (%)DecreasedIncreased
Morris Water Maze Latency (s)IncreasedDecreased
AChE Activity (U/mg protein)HighLow
SOD Activity (U/mg protein)LowHigh

Anticancer Properties

Inhibition of Cancer Cell Growth
Ginsenoside Rh1 has also been studied for its anticancer effects, particularly against gastric cancer and colorectal cancer. In vitro studies revealed that Rh1 inhibits the proliferation and migration of gastric cancer cells by downregulating the transforming growth factor-beta/Smad signaling pathway. In xenograft models, Rh1 treatment resulted in reduced tumor growth and increased apoptosis among cancer cells .

Table 3: Anticancer Effects of Ginsenoside Rh1

Cancer TypeEffect ObservedMechanism of Action
Gastric CancerInhibition of growthTGF-β/Smad pathway inhibition
Colorectal CancerReduced migrationMAPK pathway inhibition
General CytotoxicityIC50 valuesVaries by cell line; potent against P388

作用機序

    標的: サンキノシドB2は、分子標的に相互作用しますが、正確なメカニズムは完全には解明されていません。

    経路: サンキノシドB2がその効果を発揮する経路を理解するためには、さらなる研究が必要です。

6. 類似の化合物との比較

生化学分析

Biochemical Properties

Ginsenoside Rh1 interacts with various enzymes, proteins, and other biomolecules. It exhibits potent characteristics of anti-inflammatory, antioxidant, immunomodulatory effects, and positive effects on the nervous system

Cellular Effects

Ginsenoside Rh1 has been found to have significant effects on various types of cells and cellular processes. It has been shown to exhibit potent anti-inflammatory, antioxidant, and immunomodulatory effects . The cytotoxic effects of Ginsenoside Rh1 were dependent on different types of cell lines . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Ginsenoside Rh1 exerts its effects at the molecular level through various mechanisms. For instance, it has been found to reduce TGF-β1 and TGF-β2 levels and Smad2 and Smad3 phosphorylation levels . It also increases cell apoptosis, autophagy, and cell cycle arrest . These effects are further enhanced by a phosphatidylinositol 3-kinase (PI3K) inhibitor but are rescued by the inhibition of reactive oxygen species (ROS) .

Temporal Effects in Laboratory Settings

The effects of Ginsenoside Rh1 have been observed to change over time in laboratory settings. For instance, Ginsenoside Rh1 has been found to improve the cognitive performance of scopolamine-treated mice in the object location recognition, the novel object recognition, the Morris water maze, and the passive avoidance tests

Dosage Effects in Animal Models

The effects of Ginsenoside Rh1 vary with different dosages in animal models. For instance, Ginsenoside Rh1 has been found to significantly alleviate the lung resistance and airway resistance, and reduce the number of total inflammation cells, eosinophils, neutrophils, and lymphocytes in BALF of the asthmatic mice .

Metabolic Pathways

Ginsenoside Rh1 is involved in various metabolic pathways. For instance, it has been found that Ginsenoside Rh1 could improve the glucocorticoid receptor (GR)’s transrepression on nuclear factor kappa B (NF-κB) and transactivation on dual specificity protein phosphatase 1 (DUSP1), which is responsible for DEX’s anti-inflammatory effects .

準備方法

    合成経路: サンキノシドB2は、特定の化学経路によって合成できます。 詳細な合成経路は、広く文書化されていません。

    工業生産: サンキノシドB2の大規模工業生産方法に関する情報は限られています。

化学反応の分析

    反応: サンキノシドB2は、酸化、還元、置換などのさまざまな反応を起こす可能性があります。 特定の条件と試薬は公表されていません。

    主な生成物: これらの反応から生じる生成物は、広く研究されていません。

4. 科学研究における用途

サンキノシドB2は、さまざまな用途があります。

類似化合物との比較

生物活性

Ginsenoside Rh1, a bioactive compound derived from ginseng, has garnered attention for its diverse biological activities, particularly in the fields of oncology and immunology. This article provides a comprehensive overview of the pharmacological effects of Ginsenoside Rh1, highlighting its anti-inflammatory, anti-cancer, and immunomodulatory properties based on various research studies.

Overview of Ginsenoside Rh1

Ginsenoside Rh1 is a hydrolyzed form of ginsenoside that is commonly found in red ginseng. It has been shown to exhibit a range of biological activities including:

  • Anti-inflammatory effects
  • Antitumor activity
  • Immunomodulation

Antiallergic and Anti-inflammatory Properties

Research indicates that Ginsenoside Rh1 possesses significant anti-inflammatory properties. In a study involving RAW264.7 cells, Rh1 was shown to inhibit histamine release from rat peritoneal mast cells and reduce IgE-mediated passive cutaneous anaphylaxis (PCA) reactions in mice. Specifically, it demonstrated an 87% inhibition rate at a dosage of 25 mg/kg, surpassing the efficacy of disodium cromoglycate (31% inhibition at the same dosage) .

Mechanisms of Action:

  • Inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression.
  • Suppression of NF-kappaB activation, which plays a critical role in inflammatory responses.

Anticancer Effects

Ginsenoside Rh1 has been extensively studied for its anticancer potential, particularly against colorectal cancer (CRC) and gastric cancer.

Colorectal Cancer

In vitro studies demonstrated that Ginsenoside Rh1 inhibits the migration and invasion of CRC cells (SW620). The compound was found to suppress matrix metalloproteinases (MMPs), specifically MMP1 and MMP3, while promoting the expression of tissue inhibitor of metalloproteinases (TIMP3). Additionally, it was shown to deactivate the mitogen-activated protein kinase (MAPK) signaling pathway .

Key Findings:

  • In vitro: Significant reduction in cell migration and invasion.
  • In vivo: In a nude mouse xenograft model, treatment with 20 mg/kg of Rh1 resulted in decreased tumor volume and weight after 35 days .

Gastric Cancer

Ginsenoside Rh1 also inhibited gastric cancer cell growth by targeting the TGF-β/Smad signaling pathway. This pathway is crucial for cell growth and differentiation, indicating that Rh1 may serve as a therapeutic agent for gastric cancer treatment .

Immunomodulatory Effects

Ginsenoside Rh1 has been shown to modulate immune responses through various mechanisms:

  • It enhances the production of pro-inflammatory cytokines like TNF-α while inhibiting others such as IL-6 and IL-17 in different cell lines.
  • In THP-1 cells, Rh1 was found to attenuate MAPK signaling pathways, which are involved in inflammatory responses .

Summary of Research Findings

The following table summarizes key findings from various studies on Ginsenoside Rh1:

Study FocusKey FindingsReference
Anti-inflammatory effectsInhibits histamine release; reduces PCA reactions; suppresses iNOS and COX-2 expression
Colorectal cancerInhibits migration/invasion; affects MMPs and TIMP3; reduces tumor growth in xenograft models
Gastric cancerInhibits cell growth via TGF-β/Smad pathway
Immunomodulatory effectsModulates cytokine production; affects MAPK signaling pathways

特性

IUPAC Name

2-[[3,12-dihydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAQNTCRNSXYLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H62O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ginsenoside Rh1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

63223-86-9
Record name 63223-86-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Ginsenoside Rh1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。